4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline
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Overview
Description
4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline is an organic compound with a complex structure. It is known for its applications in various fields, including organic synthesis, materials science, and as an intermediate in the production of dyes and other functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful coupling of the aromatic amines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under various conditions .
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated, sulfonated, and nitrated aromatic compounds .
Scientific Research Applications
4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and as a component in organic electronic materials .
Mechanism of Action
The mechanism of action of 4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: The compound can modulate biochemical pathways, including oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
4,4’'-Diaminoquaterphenyl: Similar structure but with additional phenyl groups.
4-Aminophenylboronic acid pinacol ester: Contains a boronic acid group instead of the azo linkage.
4-Anilinopiperidine: A precursor to various pharmaceutical compounds .
Uniqueness
4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline is unique due to its specific azo linkage and the presence of multiple aromatic amine groups, which confer distinct chemical reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C24H20N4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline |
InChI |
InChI=1S/C24H20N4/c25-20-11-6-17(7-12-20)19-10-15-23(18-8-13-21(26)14-9-18)24(16-19)28-27-22-4-2-1-3-5-22/h1-16H,25-26H2 |
InChI Key |
SZEIRRWHIDAMTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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